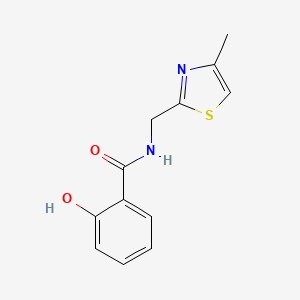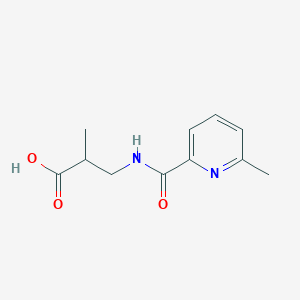![molecular formula C11H12BrN3O2S B14913893 3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolone core, which is known for its diverse chemical reactivity and biological activity. The presence of a bromophenoxy group and a thioether linkage further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromophenol with 2-chloroethyl ethyl sulfide to form 2-(3-bromophenoxy)ethyl thioether. This intermediate is then reacted with 4-methyl-1,2,4-triazolone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromophenoxy group may interact with biological receptors or enzymes, while the triazolone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-((2-(3-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine: Similar structure with a thiadiazole core instead of a triazolone core.
2-((3-Bromophenoxy)methyl)-4-methyl-1,2,4-triazol-3-one: Similar structure with a different substitution pattern on the triazolone core.
Uniqueness
5-((2-(3-Bromophenoxy)ethyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenoxy group and a thioether linkage in conjunction with the triazolone core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12BrN3O2S |
|---|---|
Molecular Weight |
330.20 g/mol |
IUPAC Name |
3-[2-(3-bromophenoxy)ethylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H12BrN3O2S/c1-15-10(16)13-14-11(15)18-6-5-17-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16) |
InChI Key |
VHVUEPPOHQLLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SCCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







